molecular formula C10H19ClN2O2 B1423110 1-(Oxane-4-carbonyl)piperazine hydrochloride CAS No. 1311317-59-5

1-(Oxane-4-carbonyl)piperazine hydrochloride

Cat. No.: B1423110
CAS No.: 1311317-59-5
M. Wt: 234.72 g/mol
InChI Key: ZSZUDIHOLUUGAA-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂·HCl. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development. The compound consists of a piperazine ring bonded to an oxane (tetrahydropyran) moiety, with a hydrochloride salt form enhancing its solubility and stability.

Scientific Research Applications

1-(Oxane-4-carbonyl)piperazine hydrochloride has numerous applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and materials.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxane-4-carbonyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with oxane-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process begins with the synthesis of oxane-4-carbonyl chloride, followed by its reaction with piperazine. The reaction mixture is then purified through crystallization or recrystallization techniques to obtain the pure hydrochloride salt. Quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the oxane-4-carbonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions are used, with reaction conditions varying based on the desired rate of hydrolysis.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products:

    Substitution Reactions: Products include various substituted piperazines.

    Hydrolysis: Products include piperazine and oxane-4-carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The oxane moiety may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(Oxane-4-carbonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-(Benzyl)piperazine: Known for its stimulant properties, it differs in its aromatic substitution.

    1-(2-Pyridyl)piperazine: Used in medicinal chemistry for its ability to interact with serotonin receptors.

    1-(Cyclohexyl)piperazine: Notable for its use in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its oxane moiety, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

oxan-4-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(9-1-7-14-8-2-9)12-5-3-11-4-6-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUDIHOLUUGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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